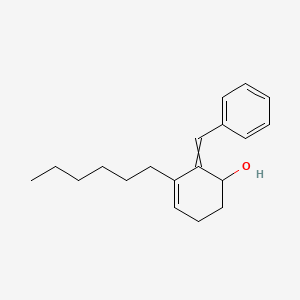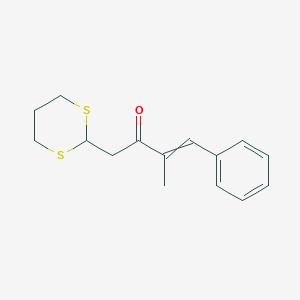
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione typically involves the following steps:
Michael Addition: The reaction between acetates and acrylamides using potassium tert-butoxide as a promoter.
Intramolecular Nucleophilic Substitution: This step follows the Michael addition, leading to the formation of the piperidine-2,6-dione core.
Industrial Production Methods
The industrial production of this compound can be achieved through solvent-free conditions, which offer excellent functional group tolerance and high yields . This method is scalable and can be performed on a kilo-scale, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the double bonds or carbonyl groups.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular processes. For example, piperidine derivatives are known to inhibit certain enzymes or interact with ion channels, affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)piperidine-2,6-dione: This compound shares a similar piperidine-2,6-dione core but has different substituents, leading to distinct properties and applications.
Piperidine-2,6-diones: These compounds are a broader class of molecules with various substituents, used in the synthesis of drugs and other bioactive molecules.
Uniqueness
4,4-Dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
919083-03-7 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
4,4-dimethyl-1-(2-phenylethenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H17NO2/c1-15(2)10-13(17)16(14(18)11-15)9-8-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
Clé InChI |
CQFTXCMJEQTMTE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N(C(=O)C1)C=CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)

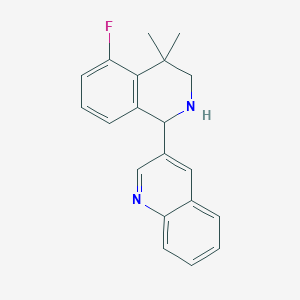
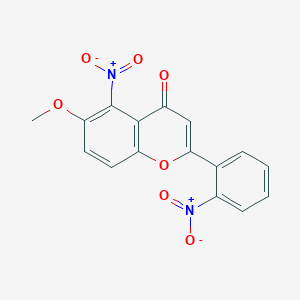
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol](/img/structure/B14178242.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
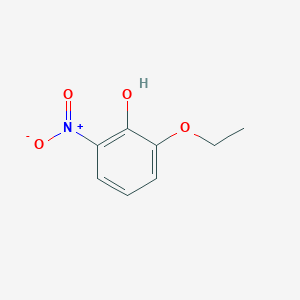
![3-Pyridineacetamide, 6-(3-chlorophenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B14178257.png)
![N-(4-{[(Methanesulfonyl)amino]methyl}phenyl)glycine](/img/structure/B14178259.png)
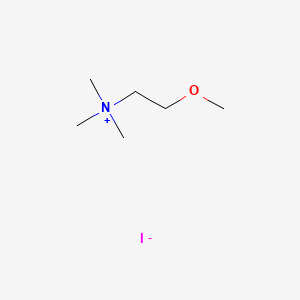
![4-Ethoxy-6-[3-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178263.png)
